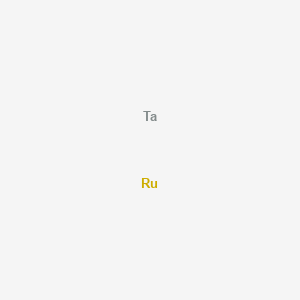

Ruthenium--tantalum (1/1)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

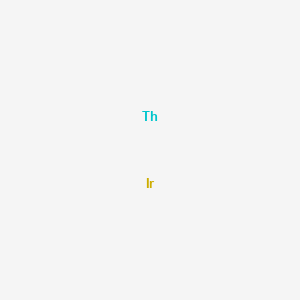

Ruthenium–tantalum (1/1) is a compound formed by the combination of ruthenium and tantalum in a 1:1 ratio. Ruthenium is a rare transition metal belonging to the platinum group, known for its catalytic properties and resistance to corrosion. Tantalum, on the other hand, is a refractory metal known for its high melting point and excellent resistance to corrosion and wear. The combination of these two metals results in a compound with unique properties that make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ruthenium–tantalum (1/1) can be achieved through various synthetic routes. One common method involves the co-deposition of ruthenium and tantalum onto a substrate using techniques such as physical vapor deposition (PVD) or chemical vapor deposition (CVD). In PVD, the metals are vaporized in a vacuum chamber and then condensed onto a substrate, forming a thin film of the compound. In CVD, gaseous precursors of ruthenium and tantalum are introduced into a reaction chamber, where they decompose and deposit onto a substrate.

Industrial Production Methods

In industrial settings, the production of ruthenium–tantalum (1/1) often involves the use of high-temperature furnaces and specialized equipment to ensure the precise control of reaction conditions. The metals are typically melted together in a vacuum or inert atmosphere to prevent oxidation and contamination. The resulting alloy is then processed into the desired form, such as thin films, powders, or bulk materials, depending on the intended application.

Chemical Reactions Analysis

Types of Reactions

Ruthenium–tantalum (1/1) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the properties of both ruthenium and tantalum, which can participate in different types of chemical transformations.

Common Reagents and Conditions

Oxidation Reactions: Ruthenium–tantalum (1/1) can be oxidized using strong oxidizing agents such as oxygen or ozone. The reaction typically occurs at elevated temperatures and results in the formation of oxides of ruthenium and tantalum.

Reduction Reactions: The compound can be reduced using reducing agents such as hydrogen or carbon monoxide. These reactions often require high temperatures and can lead to the formation of metallic ruthenium and tantalum.

Substitution Reactions: Ruthenium–tantalum (1/1) can undergo substitution reactions with various ligands, resulting in the formation of new compounds with different properties.

Major Products Formed

The major products formed from the reactions of ruthenium–tantalum (1/1) depend on the specific reaction conditions and reagents used. Common products include oxides, nitrides, and carbides of ruthenium and tantalum, as well as various organometallic complexes.

Scientific Research Applications

Ruthenium–tantalum (1/1) has a wide range of scientific research applications due to its unique properties. Some of the key applications include:

Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation, oxidation, and polymerization reactions. Its high catalytic activity and stability make it valuable in both academic and industrial research.

Electronics: Ruthenium–tantalum (1/1) is used in the fabrication of electronic devices, such as thin-film resistors and capacitors, due to its excellent electrical conductivity and resistance to corrosion.

Biomedical Applications: The compound is being investigated for its potential use in biomedical applications, such as drug delivery systems and medical implants, due to its biocompatibility and resistance to degradation.

Materials Science: Ruthenium–tantalum (1/1) is used in the development of advanced materials with enhanced mechanical properties, such as high-strength alloys and coatings for wear-resistant applications.

Mechanism of Action

The mechanism by which ruthenium–tantalum (1/1) exerts its effects depends on the specific application and the properties of the compound. In catalysis, the compound’s high surface area and active sites facilitate the adsorption and activation of reactant molecules, leading to increased reaction rates. In electronic applications, the compound’s excellent electrical conductivity and stability contribute to its performance in devices. In biomedical applications, the compound’s biocompatibility and resistance to degradation make it suitable for use in medical implants and drug delivery systems.

Comparison with Similar Compounds

Ruthenium–tantalum (1/1) can be compared with other similar compounds, such as ruthenium–osmium (1/1) and tantalum–niobium (1/1). While these compounds share some properties with ruthenium–tantalum (1/1), they also have unique characteristics that make them suitable for different applications.

Ruthenium–osmium (1/1): This compound has similar catalytic properties to ruthenium–tantalum (1/1) but may exhibit different reactivity and stability due to the presence of osmium.

Tantalum–niobium (1/1): This compound has similar mechanical properties to ruthenium–tantalum (1/1) but may have different electrical and thermal properties due to the presence of niobium.

By comparing these compounds, researchers can identify the most suitable material for a given application based on the specific properties required.

Properties

CAS No. |

12067-10-6 |

|---|---|

Molecular Formula |

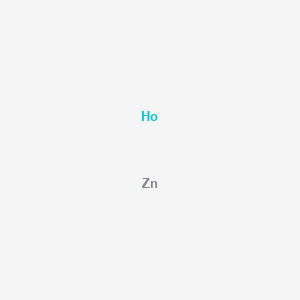

RuTa |

Molecular Weight |

282.0 g/mol |

IUPAC Name |

ruthenium;tantalum |

InChI |

InChI=1S/Ru.Ta |

InChI Key |

CMIQNFUKBYANIP-UHFFFAOYSA-N |

Canonical SMILES |

[Ru].[Ta] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Methoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]benzoic acid](/img/structure/B14715286.png)

![3-Phenyl-1-azabicyclo[1.1.0]butane](/img/structure/B14715295.png)

![2-chloro-N-[(3-fluorophenyl)methyl]ethanamine;hydrochloride](/img/structure/B14715305.png)

![N,N'-Bis[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B14715329.png)